molecular formula C22H23N5O5 B2376205 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1052610-50-0

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2376205
CAS No.: 1052610-50-0
M. Wt: 437.456
InChI Key: UAQWPEKOMDLDOH-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework with a pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl core, substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 1 with an N-(2,5-dimethylphenyl)acetamide moiety. The molecular formula is C₂₃H₂₅N₅O₅, with an average molecular weight of 451.5 g/mol. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which influence electronic distribution and solubility, while the 2,5-dimethylphenyl acetamide side chain contributes steric and hydrophobic effects.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-12-5-6-13(2)15(9-12)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)14-7-8-16(31-3)17(10-14)32-4/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQWPEKOMDLDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide (CAS No. 1052611-45-6) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound with a focus on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O5C_{21}H_{21}N_{5}O_{5}, and it has a molecular weight of 455.5 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole core which is significant for its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds often show potent antimicrobial properties. The presence of bulky hydrophobic groups in the structure may enhance this activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .
  • Anticancer Potential : Similar compounds have been evaluated for their anticancer effects. The mechanism typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which is beneficial in protecting cells from oxidative stress and related damage.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act by inhibiting enzymes such as cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
  • Interaction with Cellular Targets : The structural features of the compound allow it to interact with various cellular targets leading to altered cellular functions and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • A study highlighted the antibacterial effects of benzotriazole derivatives against Candida albicans, showing minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml . This suggests that modifications in the chemical structure can significantly enhance antimicrobial potency.
  • Another research focused on the structure-activity relationship (SAR) which indicated that introducing electron-withdrawing groups in specific positions on the triazole ring can increase antimicrobial activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, B. subtilis
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stressGeneral knowledge

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally analogous compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (, molecular formula C₂₁H₁₉ClFN₅O₃ , molecular weight 443.5 g/mol ), provides a basis for comparative analysis. Key differences and implications are summarized below:

Table 1: Structural and Property Comparison

Property Target Compound Compound
Core Structure Pyrrolo-triazol-dione Pyrrolo-triazol-dione
Phenyl Substituents 3,4-Dimethoxyphenyl (electron-donating) 3-Chloro-4-fluorophenyl (electron-withdrawing)
Acetamide Side Chain N-(2,5-Dimethylphenyl) N-(2,3-Dimethylphenyl)
Molecular Formula C₂₃H₂₅N₅O₅ C₂₁H₁₉ClFN₅O₃
Molecular Weight 451.5 g/mol 443.5 g/mol
Predicted logP ~2.1 (moderate polarity) ~3.5 (higher lipophilicity)
Aqueous Solubility Enhanced (methoxy groups increase polarity) Reduced (Cl/F groups enhance hydrophobicity)
Metabolic Stability Potential demethylation sites (lower stability) Halogens may block metabolism (higher stability)

Key Findings:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group increases polarity and aqueous solubility compared to the 3-chloro-4-fluorophenyl group in , which favors lipid membrane permeability but reduces solubility . The 2,5-dimethylphenyl vs.

Pharmacological Implications :

  • The target compound’s methoxy groups may improve bioavailability in polar environments (e.g., blood plasma), whereas the halogenated analog’s lipophilicity could enhance central nervous system penetration.
  • The halogenated compound’s higher logP aligns with trends in kinase inhibitors, where lipophilicity improves target affinity but may compromise solubility-driven pharmacokinetics .

Synthetic Considerations :

  • Introducing methoxy groups requires protection/deprotection strategies, while halogenation (Cl/F) involves electrophilic substitution. The 2,5-dimethylphenyl acetamide may offer synthetic simplicity compared to the 2,3-dimethyl isomer due to regioselectivity challenges.

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